N-(4-fluorophenethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
N-(4-fluorophenethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a fluorophenethyl group attached to a triazole ring, which is further substituted with a carboxamide group. The unique structural features of this compound make it of interest in various fields of scientific research, including medicinal chemistry and materials science.
Mechanism of Action
Target of Action
Related compounds such as 4-fluorophenethyl alcohol have been shown to interact with lysozyme in enterobacteria phage t4 .
Biochemical Pathways
Related compounds such as unsymmetrical urea derivatives have been reported to play a significant role in a plethora of biological pathways, including neurotransmission and neuromodulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common synthetic route starts with the preparation of 4-fluorophenethylamine, which is then reacted with 1-methyl-1H-1,2,3-triazole-4-carboxylic acid under appropriate conditions to form the desired compound. The reaction conditions often include the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated synthesis equipment to ensure high yield and purity. The process may be optimized by adjusting parameters such as temperature, solvent choice, and reaction time. Purification of the final product is typically achieved through techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom in the phenethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted phenethyl derivatives.
Scientific Research Applications
N-(4-fluorophenethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of advanced materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide
- N-(4-bromophenethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide
- N-(4-methylphenethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide
Uniqueness
N-(4-fluorophenethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[2-(4-fluorophenyl)ethyl]-1-methyltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN4O/c1-17-8-11(15-16-17)12(18)14-7-6-9-2-4-10(13)5-3-9/h2-5,8H,6-7H2,1H3,(H,14,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXNXRBIJTNFTFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)NCCC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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